synthesis of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
synthesis of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
Title: Strategic Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde: A Modular Protocol for Tubulin Inhibitor Scaffolds
Executive Summary
This technical guide details the synthesis of 1-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde , a critical pharmacophore in the development of tubulin polymerization inhibitors (e.g., analogs of Indibulin and Combretastatin).
This protocol prioritizes Route A (N-Arylation
Part 1: Retrosynthetic Analysis & Strategic Planning
The synthesis is disconnected into two primary strategic bonds: the C3-Formyl bond and the N1-Aryl bond.
Strategic Logic:
-
Indole Nucleophilicity: The indole ring is electron-rich. Installing the electron-withdrawing formyl group at C3 first would decrease the electron density at N1, making the subsequent cross-coupling with the aryl halide difficult.
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C-N Bond Formation: We utilize a Copper(I)-catalyzed Ullmann-type coupling. This is preferred over Palladium (Buchwald-Hartwig) for this specific substrate class due to lower cost and the high stability of the copper-intermediate with electron-rich aryl halides (3,4-dimethoxybromobenzene).
Visualization: Retrosynthetic Disconnection
Caption: Retrosynthetic tree demonstrating the disconnection of the C3-formyl group followed by the N1-aryl bond.
Part 2: Step-by-Step Synthetic Protocols
Step 1: N-Arylation via Modified Ullmann Coupling
Objective: Coupling of Indole with 4-Bromo-1,2-dimethoxybenzene.
Mechanism: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the indole nitrogen (deprotonated by base), and finally reductive elimination to form the C-N bond.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Indole | 1.0 | Nucleophile |
| 4-Bromo-1,2-dimethoxybenzene | 1.2 | Electrophile |
| Copper(I) Iodide (CuI) | 0.10 | Catalyst |
| L-Proline | 0.20 | Ligand (Promotes solubility/stability) |
|
Protocol:
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Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add Indole (1.0 eq), 4-Bromo-1,2-dimethoxybenzene (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), and
(2.0 eq). -
Solvation: Add anhydrous DMSO via syringe.
-
Reaction: Heat the mixture to 110°C for 24 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The product (N-aryl indole) will have a higher Rf than the starting indole.
-
-
Workup: Cool to room temperature (RT). Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Note: Ensure the reaction is oxygen-free to prevent oxidative homocoupling of the indole.
Step 2: Vilsmeier-Haack Formylation
Objective: Installation of the aldehyde at the C3 position.[2][3][4]
Mechanism:
DMF reacts with
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| N-(3,4-dimethoxyphenyl)indole | 1.0 | Substrate |
|
Protocol:
-
Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 30 mins at 0°C until a white suspension/slurry forms. -
Addition: Dissolve the N-aryl indole (from Step 1) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow to warm to RT, then heat to 80°C for 4–6 hours.
-
Checkpoint: TLC should show complete consumption of the N-aryl indole.
-
-
Hydrolysis (Exothermic): Cool the mixture to RT. Pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly add 2M NaOH or saturated
solution with vigorous stirring until pH ~9-10. -
Isolation: The product usually precipitates as a solid.[2] Filter, wash with water, and dry.[2] If no precipitate forms, extract with DCM.[2]
-
Purification: Recrystallization from Ethanol or Methanol is typically sufficient.
Visualization: Reaction Workflow
Caption: Operational workflow from starting materials to final crystallized aldehyde.
Part 3: Characterization & Data Validation
Successful synthesis is validated by the following spectroscopic signatures.
1H NMR (400 MHz,
Troubleshooting:
-
Missing Aldehyde Peak: Incomplete hydrolysis of the iminium salt. Stir longer in base/water.
-
Low Yield in Step 1: Poisoned Copper catalyst. Ensure reagents are pure and conducting under Argon.
Part 4: Safety & References
Safety Profile:
- : Highly corrosive and reacts violently with water. Quench on ice strictly in a fume hood.
-
Indole Derivatives: Potentially biologically active (tubulin binding).[1] Handle with gloves and avoid inhalation.
References:
-
Vilsmeier-Haack Formylation of Indoles:
-
Synthesis of N-Aryl Indoles (Ullmann/Buchwald Analogues):
-
Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.[1]
-
Source: PMC (PubMed Central).
-
URL:[Link]
-
Relevance: Provides the specific CuI-catalyzed protocol for trimethoxy-benzene which is directly applicable to the dimethoxy target.
-
-
General Vilsmeier-Haack Mechanism & Scope:
Sources
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | 81816-15-1 [smolecule.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
